(2E)-N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with an alkene. This compound features two methoxy groups on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamine: This can be achieved by reacting an appropriate aldehyde or ketone with an amine under acidic or basic conditions.
Amidation: The enamine is then reacted with an acyl chloride or anhydride to form the enamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy groups, leading to the formation of quinones or other oxidized products.
Reduction: Reduction can occur at the double bond or the amide group, leading to the formation of amines or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under various conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Could be used in the production of dyes, polymers, or other materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The methoxy groups and the enamide structure might play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the methoxy group on the second phenyl ring.
(2E)-N-(2-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide: Lacks the methoxy group on the first phenyl ring.
Uniqueness
The presence of methoxy groups on both phenyl rings in (2E)-N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide can significantly influence its chemical reactivity and biological activity, making it unique compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-9-10-17(23-3)15(12-14)19-18(20)11-8-13-6-4-5-7-16(13)22-2/h4-12H,1-3H3,(H,19,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINQRJLJPJHFJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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